PF-4136309 - 1341224-83-6

PF-4136309

Catalog Number: EVT-279334
CAS Number: 1341224-83-6
Molecular Formula: C29H31F3N6O3
Molecular Weight: 568.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCR2 Antagonist PF-04136309 is an orally available human chemokine receptor 2 (CCR2) antagonist with potential immunomodulating and antineoplastic activities. Upon oral administration, CCR2 antagonist PF-04136309 specifically binds to CCR2 and prevents binding of the endothelium-derived chemokine ligand CLL2 (monocyte chemoattractant protein-1 or MCP1) to its receptor CCR2, which may result in inhibition of CCR2 activation and signal transduction. This may inhibit inflammatory processes as well as angiogenesis, tumor cell migration, and tumor cell proliferation. The G-protein coupled receptor CCR2 is expressed on the surface of monocytes and macrophages, stimulates the migration and infiltration of these cell types, and plays an important role in inflammation, angiogenesis, and tumor cell migration and proliferation.
Overview

PF-4136309, also known as INCB8761, is a potent and selective antagonist of the human chemokine receptor 2. This compound has garnered attention for its potential applications in immunomodulation and cancer treatment. It functions by blocking the binding of the chemokine CCL2 to its receptor, thereby inhibiting the recruitment of monocytes and myeloid-derived suppressor cells to sites of inflammation and tumor growth. The compound's efficacy in various preclinical models highlights its significance in therapeutic contexts.

Source and Classification

PF-4136309 is classified as a small molecule drug candidate. It is part of a series of compounds derived from the (S)-3-aminopyrrolidine framework, which has been explored for its activity against chemokine receptors. The compound's development has been documented in multiple scientific publications, emphasizing its selective action against the chemokine receptor 2 and its potential role in treating inflammatory diseases and cancers .

Synthesis Analysis

Methods

The synthesis of PF-4136309 involves multiple steps, including the formation of key intermediates through various chemical reactions. The exact synthetic route is proprietary but generally includes:

  1. Formation of Intermediates: Key intermediates are synthesized using standard organic chemistry techniques.
  2. Coupling Reactions: These intermediates undergo coupling reactions to form the final product.
  3. Optimization: Reaction conditions such as temperature, pressure, and reagent concentrations are optimized to achieve high yields and purity.

Technical Details

The synthesis process is complex and typically requires careful control over reaction conditions to ensure that by-products are minimized. Various reagents, catalysts, and solvents are employed throughout the synthesis to facilitate reactions such as oxidation, reduction, and substitution.

Molecular Structure Analysis

Structure

PF-4136309 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C29H31F3N6O3C_{29}H_{31}F_3N_6O_3, with a molecular weight of approximately 573.61 g/mol.

Data

The structural representation can be summarized using the following notations:

  • InChI: InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1
  • Canonical SMILES: C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O
    These notations provide insight into the compound's connectivity and stereochemistry.
Chemical Reactions Analysis

Reactions

PF-4136309 can undergo several types of chemical reactions:

  1. Oxidation: Involves the addition of oxygen or removal of hydrogen.
  2. Reduction: Involves the addition of hydrogen or removal of oxygen.
  3. Substitution: Involves replacing one atom or group with another.

Technical Details

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions for these reactions depend on the desired transformation and can vary widely based on factors like temperature and solvent choice.

Mechanism of Action

PF-4136309 acts primarily by inhibiting the interaction between CCL2 and its receptor CCR2. This blockade reduces monocyte migration to inflamed tissues or tumors, potentially leading to decreased inflammation and tumor progression. Studies have shown that PF-4136309 effectively reduces chemotaxis in vitro at low nanomolar concentrations .

Physical and Chemical Properties Analysis

Physical Properties

PF-4136309 is typically presented as a solid at room temperature with high solubility in organic solvents but limited aqueous solubility.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments.

Relevant Data

The compound does not inhibit major cytochrome P450 enzymes at concentrations above 30 μM, indicating a favorable metabolic profile for potential therapeutic use.

Applications

PF-4136309 has been investigated for its potential applications in:

  1. Cancer Therapy: By inhibiting tumor-associated inflammation.
  2. Autoimmune Diseases: Targeting inflammatory pathways mediated by chemokines.
  3. Research Tools: As a selective CCR2 antagonist in various preclinical studies.

The ongoing research into PF-4136309 continues to explore its efficacy across different disease models, highlighting its importance in developing new therapeutic strategies against complex diseases involving immune modulation .

Introduction to PF-4136309 as a CCR2 Antagonist

Chemical Identity and Discovery of PF-4136309 (INCB8761)

PF-4136309 (INCB8761) is a small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2) with the chemical name N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide and a molecular weight of 568.59 Da (CAS: 1341224-83-6). Its molecular formula is C₂₉H₃₁F₃N₆O₃, and it exists as an off-white to light yellow solid with solubility in DMSO (up to 59.8 mM) and ethanol (234.5 mM), but is insoluble in water [1] [5] [9].

The compound was discovered through systematic optimization of an (S)-3-aminopyrrolidine scaffold, reversing the functional group connections of earlier clinical candidate INCB3284. Structure-activity relationship (SAR) studies revealed that the cis-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl group and the 3-(trifluoromethyl)benzamide moiety were critical for potency. X-ray crystallography confirmed the stereochemistry and binding orientation of the optimized compound (designated as 17 in discovery studies) [4]. PF-4136309 emerged from this work as a clinical candidate due to its balanced pharmacokinetic and safety profile, subsequently entering human trials for inflammatory and oncological indications [4] [8].

Table 1: Key Physicochemical Properties of PF-4136309

PropertyValue
CAS Number1341224-83-6
Molecular Weight568.59 g/mol
Molecular FormulaC₂₉H₃₁F₃N₆O₃
Purity≥99.30% (HPLC)
Solubility (DMSO)59.80 mM
Solubility (Ethanol)234.49 mM
Storage Stability-20°C (powder), -80°C (DMSO solution)
Source: [1] [5] [9]

Pharmacological Profile: Selectivity, Potency, and Bioavailability

PF-4136309 demonstrates nanomolar potency against CCR2 across species, with IC₅₀ values of 5.2 nM (human), 13 nM (mouse), and 17 nM (rat) in binding assays. Functional assays confirm its antagonism of CCR2-mediated signaling:

  • Calcium mobilization: IC₅₀ = 3.3 nM
  • ERK phosphorylation: IC₅₀ = 0.5 nM
  • Monocyte chemotaxis: IC₅₀ = 3.9 nM (human whole blood assay) [1] [4] [7]

The compound exhibits >100-fold selectivity for CCR2 over related chemokine receptors (CCR1, CCR3, CCR4, CCR5) and weak inhibition of the hERG potassium channel (IC₅₀ = 20 μM in patch clamp assays). It does not inhibit major cytochrome P450 isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4) at concentrations up to 30 μM, reducing risks of metabolic interactions [1] [4].

Pharmacokinetic studies in rats and dogs highlight its favorable oral bioavailability (78%). After intravenous administration (2 mg/kg), it shows moderate half-lives (t₁/₂ = 2.4–2.5 hours). Oral dosing (10 mg/kg) achieves rapid absorption (Tmax = 0.25–1.2 hours) and dose-proportional exposure [1] [9].

Table 2: Comparative Potency of PF-4136309 Across Assay Systems

Assay TypeSpeciesIC₅₀ (nM)Reference
CCR2 BindingHuman5.2 [1]
CCR2 BindingMouse13 [1]
CCR2 BindingRat17 [1]
Monocyte ChemotaxisHuman3.9 [1]
Calcium MobilizationHuman3.3 [1]
ERK PhosphorylationHuman0.5 [1]
Source: MedChemExpress, Focus Biomolecules

Role of CCR2 in Immune and Inflammatory Pathways

CCR2 is a class A G-protein-coupled receptor (GPCR) primarily expressed on monocytes, macrophages, and T-cell subsets. Its activation by ligands like CCL2 (MCP-1), CCL7, and CCL12 triggers leukocyte migration to inflammation sites. Key pathophysiological roles include:

  • Monocyte egress from bone marrow: CCR2 deficiency in mice causes monocyte accumulation in bone marrow and reduced circulating monocytes [3] [10].
  • Neuroinflammation: In CNS disorders (e.g., multiple sclerosis, stroke), CCR2 mediates monocyte infiltration across the blood-brain barrier. Knockout mice show reduced severity in experimental autoimmune encephalitis (EAE) models [3] [10].
  • Fibrosis and cancer: The CCL2/CCR2 axis recruits tumor-associated macrophages (TAMs), fostering immunosuppressive microenvironments in pancreatic cancer. PF-4136309 reduces TAM influx in murine models, enhancing chemotherapy efficacy [6] [8].
  • Bone homeostasis: CCR2 regulates osteoclast differentiation; knockout mice exhibit increased bone mass due to impaired osteoclast activity [10].

Therapeutic targeting of CCR2 aims to disrupt pathological leukocyte recruitment without compromising baseline immunity, as CCR2-deficient mice develop normally under pathogen-free conditions [3] [6].

Table 3: Therapeutic Implications of CCR2 Inhibition in Disease Models

Disease AreaKey Mechanism of CCR2 InvolvementEffect of PF-4136309
Pancreatic CancerRecruitment of immunosuppressive TAMsSynergizes with FOLFIRINOX; enhances T-cell infiltration [8]
Multiple Sclerosis (EAE)Monocyte-mediated demyelinationReduces CNS macrophage influx and clinical severity [3]
Renal FibrosisMyofibroblast accumulationAttenuates fibroblast migration in CCR2-/- mice [3]
Myocardial InfarctionLy6Chi monocyte recruitment in early inflammationUnstudied (theoretical benefit based on CCR2 biology)
Source: [3] [6] [8]

Properties

CAS Number

1341224-83-6

Product Name

PF-4136309

IUPAC Name

N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C29H31F3N6O3

Molecular Weight

568.6 g/mol

InChI

InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1

InChI Key

ZNSVOHSYDRPBGI-CBQRAPNFSA-N

SMILES

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O

Solubility

Soluble in DMSO, not in water

Synonyms

PF4136309; PF 4136309; PF-4136309; PF04136309; PF04136309; PF-04136309; INCB8761; INCB 8761; INCB-8761.

Canonical SMILES

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O

Isomeric SMILES

C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.